molecular formula C10H20O7P2 B099317 Linaloyl diphosphate CAS No. 16789-26-7

Linaloyl diphosphate

Cat. No. B099317
CAS RN: 16789-26-7
M. Wt: 314.21 g/mol
InChI Key: UOJPTUWXHXNLDB-UHFFFAOYSA-N
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Description

Linaloyl diphosphate (LPP) is a postulated intermediate in the enzymatic cyclization of monoterpenes catalyzed by terpene synthases . It is considered an obligate intermediate due to the conformationally restrictive trans-C2-C3 double bond of the substrate, geranyl diphosphate (GPP), which precludes the proper positioning of carbons C1 and C6 to enable cyclization .


Molecular Structure Analysis

The molecular formula of Linaloyl diphosphate is C10H20O7P2. It has an average mass of 314.209 Da and a monoisotopic mass of 314.068420 Da .


Chemical Reactions Analysis

Linaloyl diphosphate (LPP) is the postulated intermediate in the enzymatic cyclization of monoterpenes catalyzed by terpene synthases . In one study, a fluorinated substrate analog, 8,9-difluorogeranyl diphosphate (DFGPP), was synthesized to allow initial ionization/isomerization and form the fluorinated equivalent of LPP (DFLPP) while preventing the subsequent ionization/cyclization to produce the α-terpinyl cation .


Physical And Chemical Properties Analysis

Linaloyl diphosphate has a molecular formula of C10H20O7P2, an average mass of 314.209 Da, and a monoisotopic mass of 314.068420 Da .

Future Directions

In the future, the increase in linalool production, a compound related to Linaloyl diphosphate, could be predominantly influenced by the level of GPP precursor supply . This suggests that future research could focus on increasing the supply of GPP precursor to enhance the production of related compounds.

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2/c1-5-10(4,8-6-7-9(2)3)16-19(14,15)17-18(11,12)13/h5,7H,1,6,8H2,2-4H3,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPTUWXHXNLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937405
Record name 3,7-Dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethylocta-1,6-dien-3-yl phosphono hydrogen phosphate

CAS RN

16789-26-7
Record name Linalyl pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Linaloyl diphosphate
Reactant of Route 6
Linaloyl diphosphate

Citations

For This Compound
14
Citations
T Suga, Y Hiraga - Dynamic Aspects Of Natural Products …, 1997 - books.google.com
… On the other hand, the possible intermediacy of the tertiary isomer, linaloyl diphosphate (LPP) or its ionic equivalent, has been suggested based on the incorporation of 14C-labeled …
Number of citations: 0 books.google.com
I Ney, E Jäger, M Herderich, P Schreier… - Phytochemical …, 1996 - Wiley Online Library
… In Table 1 the full scan MS of linaloyl phosphate and linaloyl diphosphate obtained under different LC conditions are compared. Cluster ions of up to four phosphorylated monoterpene …
C Rieder, B Jaun, D Arigoni - Helvetica Chimica Acta, 2000 - Wiley Online Library
… Anionotropic rearrangement of 1, followed by rotation about the newly created single bond, leads to the boatlike conformation of (3R)-linaloyl diphosphate (2). Subsequent ionization of …
Number of citations: 47 onlinelibrary.wiley.com
MAD JE, A MN - arXiv preprint arXiv:1209.2793, 2012 - arxiv.org
Histone deacetylase (HDAC) and Histone acetyl-transferase (HAT) are enzymes that influence transcription by selectively deacetylating or acetylating the (epsilon)-amino groups of …
Number of citations: 2 arxiv.org
BS Moore - Natural product reports, 2006 - pubs.rsc.org
… This Mg 2+ -dependent enzyme shares many biophysical features with monoterpene synthases from terrestrial organisms, although it is unable to isomerize GPP to linaloyl diphosphate…
Number of citations: 81 pubs.rsc.org
DV Banthorpe, SA Branch - Natural Product Reports, 1987 - pubs.rsc.org
… It has been established over the past few years that linaloyl diphosphate (LPP) [which is derived from geranyl diphosphate (GPP) by a 1,3-sigmatropic rearrangement] is the parent of …
Number of citations: 18 pubs.rsc.org
ST Belt, G Massé, SJ Rowland, M Rohmer - Organic geochemistry, 2006 - Elsevier
… (C-9, 10) of the epoxy group in 1 and of the hydroxyl group in alcohol 2 (C-10) it is possible that haslene biosynthesis involves coupling of a C 10 linalool (or linaloyl diphosphate) …
Number of citations: 23 www.sciencedirect.com
A Athanasakoglou, SC Kampranis - Biotechnology advances, 2019 - Elsevier
… HBIs, like epoxides and alcohols (Belt et al., 2006), other isoprenoid precursors were also suggested as candidate substrates (for example C10 linalool or linaloyl diphosphate or C15 …
Number of citations: 33 www.sciencedirect.com
N Gatto, A Vattekkatte, T Köllner… - Chemical …, 2015 - pubs.rsc.org
… 4, the first step of the cyclization cascade is the C(1)–C(6) ring closure of the linaloyl diphosphate, resulting in the formation of (S)- and (R)-terpinyl carbocations C 1 and C 2 . As for …
Number of citations: 19 pubs.rsc.org
CA Lesburg - 1997 - search.proquest.com
… rearrange to form cis.trans-famesyl diphosphate and nerolidyl diphosphate (in analogy to the rearrangement of geranyl diphosphate to form neryl diphosphate and linaloyl diphosphate …
Number of citations: 1 search.proquest.com

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